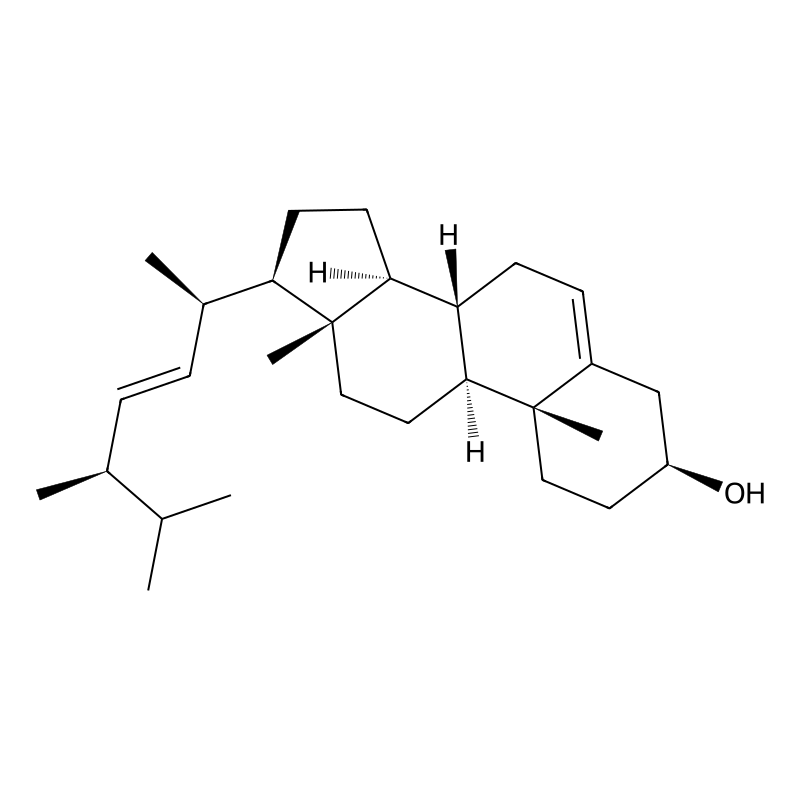

Brassicasterol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Brassicasterol, chemically known as 24-methyl cholest-5,22-dien-3β-ol, is a 28-carbon sterol predominantly synthesized by various unicellular algae, particularly phytoplankton, and some terrestrial plants such as rapeseed. It is classified as a phytosterol, which are bioactive compounds that play a crucial role in regulating membrane fluidity in plant cells. Structurally, brassicasterol resembles cholesterol but differs in its carbon side chains and biological activity. Its presence serves as a biomarker for marine algal matter and has been implicated in various ecological studies due to its stability over time in sediments .

Brassicasterol's mechanism of action is primarily related to its cholesterol-lowering properties. Due to its structural similarity to cholesterol, brassicasterol competes for absorption in the small intestine. This competition reduces the amount of dietary cholesterol incorporated into micelles, leading to lower cholesterol absorption []. Additionally, brassicasterol might influence cholesterol synthesis by inhibiting the enzyme sterol Δ24-reductase, although further research is needed to clarify this mechanism [].

Biomarker for Marine Algae:

- Brassicasterol is found in high concentrations and is relatively stable in the environment, making it a valuable biomarker for the presence of marine algae.

- Researchers use its presence in sediment samples to assess the origin of organic matter, particularly identifying the contribution of phytoplankton (marine algae) to the sample.

Potential Health Benefits:

- Studies are exploring the potential health benefits of Brassicasterol, particularly its anti-inflammatory properties.

- In vitro and cell-based studies suggest it may offer anti-inflammatory effects, but further research is needed to confirm its efficacy and safety in humans.

- Additionally, some research suggests Brassicasterol may have anti-microbial properties, but this area requires further investigation.

Brassicasterol exhibits notable biological activities, including:

- Antiviral Properties: It has demonstrated significant inhibitory effects against herpes simplex virus type 1 (HSV-1) with an IC50 value of 1.2 µM. Its efficacy increases when combined with standard antiviral drugs like acyclovir .

- Antibacterial Activity: Brassicasterol shows potential against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 1.9 to 2.4 µM .

- Cardiovascular Effects: The compound inhibits human angiotensin-converting enzyme (ACE), which plays a vital role in regulating blood pressure .

Brassicasterol is biosynthesized through the mevalonate pathway, where mevalonic acid is converted into squalene. This process involves several enzymatic steps leading to the formation of 2,3-oxidosqualene, which is then modified to produce brassicasterol along with other sterols. The synthesis can also be achieved through chemical methods involving the modification of existing sterols or by employing microbial fermentation techniques to enhance yield .

Brassicasterol has various applications:

- Nutritional Additive: It is used in food products for its cholesterol-lowering properties and nutritional benefits .

- Biomarker: Due to its stability and presence in sediments, it serves as a biomarker for assessing historical algal production and organic matter sources in environmental studies .

- Pharmaceutical Research: Its biological activities make it a candidate for drug development against viral infections and tuberculosis .

Studies have shown that brassicasterol interacts with various molecular targets involved in viral replication and bacterial cell wall biosynthesis. Molecular docking analyses suggest that it inhibits vital enzymes such as HSV-1 DNA polymerase and UDP-galactopyranose mutase in Mycobacterium tuberculosis. These interactions are crucial for understanding its potential therapeutic applications .

Brassicasterol shares structural similarities with several other phytosterols, each exhibiting unique properties:

| Compound | Structure Similarity | Key Characteristics |

|---|---|---|

| Beta-sitosterol | Similar sterol ring | Most abundant plant sterol; cholesterol-lowering effects |

| Campesterol | Similar sterol ring | Found in plant membranes; affects membrane fluidity |

| Stigmasterol | Similar sterol ring | Present in various plant oils; potential health benefits |

| Ergosterol | Different side chains | Major sterol in fungi; crucial for membrane structure |

Brassicasterol's uniqueness lies in its specific biological activities against viruses and bacteria, making it a subject of interest for pharmacological research .

Molecular Structure and Stereochemical Configuration

Brassicasterol exhibits a complex molecular architecture characterized by the molecular formula C28H46O with a molecular weight of 398.66-398.67 daltons. The IUPAC nomenclature defines this compound as (3β,22E)-Ergosta-5,22-dien-3-ol, reflecting its ergosterol-derived structure with specific stereochemical configurations. The molecule possesses nine defined stereocenters with double-bond stereo configuration, establishing its three-dimensional molecular framework.

The structural backbone consists of a tetracyclic steroid skeleton typical of ergosterol derivatives, featuring a 3β-hydroxyl group and characteristic side chain modifications. The stereochemical notation (3S,8S,9S,10R,13R,14S,17R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol precisely describes the spatial arrangement of atoms within the molecule. The compound features a distinctive E-configuration at the C22 double bond and specific R-configuration at C24, differentiating it from related sterol compounds.

Alternative systematic names include 24-Methylcholesta-5,22-dien-3β-ol and Ergosta-5,22(E)-dien-3β-ol, emphasizing the structural relationship to cholesterol with additional methyl substitution at carbon 24. The InChI key OILXMJHPFNGGTO-JFPKDKPSSA-N provides a unique identifier for computational and database applications.

Physicochemical Properties: Solubility, Stability, and Partition Coefficients

Brassicasterol demonstrates distinctive physicochemical characteristics that significantly influence its environmental fate, analytical extraction, and biological activity. The compound exhibits exceptionally low water solubility, classified as practically insoluble in aqueous systems, resulting in a high octanol-water partition coefficient. This hydrophobic nature ensures that in most environmental systems, brassicasterol associates predominantly with solid phases rather than remaining in solution.

The solubility profile reveals selective dissolution in organic solvents, with ethanol providing approximately 20 mg/mL solubility, while dimethyl sulfoxide achieves only 0.1 mg/mL and dimethyl formamide reaches 2 mg/mL. For analytical applications requiring aqueous buffer systems, brassicasterol demonstrates maximum solubility of approximately 0.3 mg/mL when first dissolved in ethanol and subsequently diluted with phosphate-buffered saline at pH 7.2 in a 1:2 ratio. The compound shows slight solubility in chloroform, ethyl acetate, and methanol, making these solvents suitable for extraction and purification procedures.

Stability characteristics indicate remarkable persistence under anaerobic conditions, with brassicasterol remaining stable for hundreds of years in sediments and soils. This exceptional stability enables its utilization as a paleoenvironmental indicator for past algal production assessment. The compound requires storage at freezer temperatures (-20°C) to maintain integrity over extended periods, with stability exceeding four years under proper storage conditions.

Spectroscopic Identification: NMR, MS, and IR Spectral Signatures

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for brassicasterol through characteristic chemical shift patterns and coupling constants. The 1H-NMR spectrum displays distinctive resonances including the C6 olefinic proton appearing as a doublet of doublets at δ 5.35 ppm, and the C22-C23 vinyl protons manifesting as multiplets around δ 5.20 ppm. Critical structural elements include the C19 methyl group appearing as a singlet near δ 0.92 ppm, the C26 and C27 isopropyl methyls as complex multiplets around δ 0.82 ppm, and the C18 angular methyl as a singlet at δ 0.69 ppm.

Carbon-13 NMR spectroscopy has been extensively utilized for sterol analysis and biosynthetic pathway elucidation, particularly focusing on the side chain carbons C26 and C27 which provide diagnostic information for distinguishing brassicasterol from related sterols. The technique enables precise assignment of carbon environments and has been instrumental in understanding the stereochemical requirements for sterol methyltransferase substrate recognition.

Mass spectrometric analysis employs gas chromatography-mass spectrometry following derivatization with bis-trimethylsilyl trifluoroacetamide to replace the hydroxyl hydrogen with the more stable trimethylsilyl group. The resulting trimethylsilyl ether derivative (molecular formula C31H54OSi, molecular weight 470.85) provides enhanced volatility for gas chromatographic separation and characteristic fragmentation patterns for mass spectrometric identification. The electron ionization mass spectrum exhibits diagnostic fragment ions that enable unambiguous identification even in complex biological matrices.

Advanced analytical methodologies combining 1H-NMR with partial least squares regression have demonstrated effectiveness for simultaneous quantification of brassicasterol alongside other sterols including campesterol, stigmasterol, and β-sitosterol in vegetable oil matrices. These approaches offer rapid, nondestructive analysis capabilities compared to traditional gas chromatography-mass spectrometry methods.

Crystallographic Analysis and Conformational Studies

Crystallographic investigations have provided detailed insights into the three-dimensional molecular architecture of brassicasterol and its synthetic derivatives. Single crystal X-ray diffraction studies of brassicasterol prodrugs, specifically the naproxen ester derivative synthesized through Steglich esterification, have confirmed both the structural identity and stereochemical configuration of the parent molecule. These crystallographic analyses reveal precise bond lengths, angles, and intermolecular interactions that govern solid-state packing arrangements.

Natural bond orbital analysis has elucidated the electronic structure and stability of brassicasterol through examination of hyperconjugative interactions within the molecular framework. These computational studies demonstrate how electron delocalization contributes to the overall molecular stability and influences conformational preferences. Time-dependent density functional theory calculations have provided HOMO-LUMO energy gap determinations, offering insights into electronic transitions and potential photochemical behavior.

The crystalline form appears as white to off-white solid with defined melting characteristics between 205-213°C. Conformational analysis reveals the steroid backbone adopts the typical chair and boat conformations characteristic of sterol molecules, with the side chain extending in the β-configuration from the D-ring. The hydroxyl group at C3 maintains the β-orientation, contributing to the overall molecular polarity and hydrogen bonding potential.

Comparative structural studies have examined the effects of side chain modifications on membrane interactions, particularly contrasting brassicasterol with cholesterol and other plant sterols. These investigations demonstrate that the C24 ethyl group present in brassicasterol reduces the characteristic membrane-ordering effects compared to cholesterol, while the trans-double bond at C22 further modifies these interactions. Differential scanning calorimetry and Fourier transform infrared spectroscopy have quantified these structural influences on phospholipid bilayer organization and thermotropic phase behavior.

Brassicasterol biosynthesis follows the established isoprenoid pathway that is fundamental to sterol production across eukaryotic organisms [1]. The biosynthetic route begins with the mevalonate synthesis pathway, proceeding through the polymerization of isopentenyl pyrophosphate, and culminating in the post-squalene pathway where structural diversification occurs [1]. This pathway represents a critical bifurcation point in sterol biosynthesis, where organisms of photosynthetic lineage, including terrestrial plants and marine algae, utilize cycloartenol synthase to convert 2,3-oxidosqualene into cycloartenol, while non-photosynthetic organisms employ lanosterol synthase for lanosterol formation [8].

In terrestrial plants, particularly those within the Brassicaceae family, brassicasterol synthesis proceeds through the cycloartenol-dependent pathway [23]. The formation of brassicasterol from cycloartenol involves sequential enzymatic modifications, including carbon-4 demethylation reactions catalyzed by the sterol carbon-4 demethylation complex enzymes [1]. These enzymes, including 4-methyl sterol oxidase, 3β-hydroxysteroid dehydrogenase, and 3-keto sterol reductase, work in concert to remove methyl groups at the carbon-4 position [1].

Marine algae demonstrate remarkable diversity in their sterol biosynthetic capabilities, with many species capable of producing brassicasterol through both cycloartenol and lanosterol pathways [23]. Diatoms, in particular, exhibit the ability to synthesize sterols through inclusion of both animal and fungal biosynthetic genes, allowing for the production of brassicasterol alongside other complex sterol compounds [23]. The presence of both mevalonate and methylerithriol phosphate pathways in diatoms provides enhanced metabolic flexibility for isoprenoid production [28].

Enzymatic Mechanisms: Squalene Cyclization and Methylation Processes

The cyclization of squalene represents the committed step that distinguishes sterol from other isoprenoid-triterpenoid biosynthesis [8]. Squalene-2,3-oxide adopts a preorganized chair-boat-chair conformation before protonation of the epoxide ring triggers a cascade of stereospecific ring-forming reactions [8]. This cyclization process requires precise enzyme-substrate interactions, with specific deprotonation bases in the active site determining the stereochemical outcome [11].

Sterol carbon-24 methyltransferase enzymes play a pivotal role in brassicasterol formation by catalyzing the addition of methyl groups to the sterol side chain [10]. The enzyme sterol carbon-24 methyltransferase 1 transforms cycloartenol into 24-methylene cycloartenol through a mechanism involving S-adenosyl-L-methionine as the methyl donor [10] [24]. This methylation process occurs through alignment of the si(β)-face π-electrons of the Δ24-double bond with the S-methyl group of S-adenosyl-L-methionine relative to specific deprotonation bases in the enzyme active site [11].

The enzymatic mechanism for sterol carbon-methylations involves complex conformational changes in the substrate side chain within the enzyme Michaelis complex [11]. The product structure and stereochemistry of sterol methyltransferase action is phylogenetically distinct and physiologically significant, with the enzyme activity subject to feedback regulation by specific sterol inserts in cellular membranes [11]. These methyltransferases control phytosterol homeostasis and demonstrate substrate specificity that varies between different taxonomic groups [11].

| Enzyme | Function | Substrate | Product | Cofactor |

|---|---|---|---|---|

| Cycloartenol synthase | Squalene cyclization | 2,3-oxidosqualene | Cycloartenol | None |

| Sterol 24-C-methyltransferase 1 | C24 methylation | Cycloartenol | 24-methylene cycloartenol | S-adenosyl-L-methionine |

| 4-methyl sterol oxidase | C4 demethylation | C4-methyl sterols | C4-hydroxymethyl sterols | NADPH, O₂ |

| 3β-hydroxysteroid dehydrogenase | Decarboxylation | C4-carboxyl sterols | 4-desmethyl ketosterols | NAD(P)⁺ |

Distribution in Brassicaceae Species and Phytoplankton Communities

Brassicasterol exhibits widespread distribution across Brassicaceae species, with significant variation in concentration and relative abundance among different genera and cultivars [13]. In Brassica napus commercial cultivars, brassicasterol is present but not among the predominant sterols, which are dominated by sitosterol and campesterol [13]. Wild Brassicaceae accessions demonstrate considerably higher variation in sterol composition compared to commercial cultivars, with some species showing unique phytosterol profiles [13].

The distribution of brassicasterol in rapeseed and canola oil has been extensively documented, where it serves as a major sterol component [14]. In good quality rapeseed oil, the total sterol content initially measures 5.4 milligrams per gram, with brassicasterol comprising approximately 0.66 milligrams per gram before frying treatments [15]. The compound demonstrates stability during processing, though concentrations decrease with thermal treatment [15].

Marine phytoplankton communities show remarkable diversity in brassicasterol production, with the compound serving as a key biomarker for specific algal groups [19]. Brown algae predominantly contain phytosterols such as fucosterol and brassicasterol, while red algae contain cholesterol as their principal sterol with minor quantities of brassicasterol [16] [33]. Green algae exhibit heterogeneous sterol compositions that may include brassicasterol alongside ergosterol, chondrillasterol, and β-sitosterol [33].

Diatoms represent a particularly important source of brassicasterol in marine environments, with the compound being synthesized by various diatom species and serving as an indicator of diatom productivity [18] [19]. The sterol composition in diatoms shows evident variability, but confirms their capability to biosynthesize brassicasterol from both cycloartenol and lanosterol cyclization pathways [23]. Cryptophytes also produce significant amounts of brassicasterol, with the compound comprising up to 51.8% of total sterols in some species [19].

| Organism Group | Brassicasterol Content | Primary Sterol | Reference |

|---|---|---|---|

| Brassica napus cultivars | Variable, minor component | Sitosterol (85.55%) | [13] |

| Rapeseed oil | 0.66 mg/g | Mixed sterols | [15] |

| Brown algae | Major component | Fucosterol | [16] [33] |

| Diatoms | Variable, significant | Brassicasterol/Mixed | [19] [23] |

| Cryptophytes | Up to 51.8% | Brassicasterol | [19] |

Ecological Role in Marine Food Webs as a Trophic Biomarker

Brassicasterol functions as a crucial biomarker for reconstructing phytoplankton productivity and community structure in marine ecosystems [17] [18]. The compound's utility as a trophic biomarker stems from its specific production by diatoms, dinoflagellates, and certain other phytoplankton groups, making it an effective indicator of primary productivity in marine food webs [18]. In ecosystems dominated by diatoms, brassicasterol concentrations directly reflect diatom productivity and can be used to reconstruct historical changes in marine primary production [18].

The preservation characteristics of brassicasterol in marine sediments make it particularly valuable for paleoceanographic studies [3]. In anaerobic sediments and soils, brassicasterol remains stable for hundreds of years, enabling its use as an indicator of past algal production [3]. This stability, combined with its low water solubility and high octanol-water partition coefficient, ensures that brassicasterol associates with the solid phase in environmental systems, facilitating its preservation in sedimentary records [3].

Marine sediment studies demonstrate the effectiveness of brassicasterol as a biomarker for tracking changes in phytoplankton communities over time [20]. In Arctic Ocean sediments, brassicasterol concentrations show strong correlations with total organic carbon content, indicating its reliability as a proxy for marine productivity [20]. The compound's distribution patterns in marine sediments reveal information about water mass structure and primary productivity variations [18].

Ocean-related global change significantly affects brassicasterol production in marine phytoplankton, with varying responses observed across different species [17]. Environmental drivers including temperature, carbon dioxide levels, and nutrient availability influence the biosynthesis and cellular content of brassicasterol in phytoplankton [17]. These changes in brassicasterol production indicate potential alterations in energy flow within marine food webs in response to global environmental changes [17].

The quantitative application of brassicasterol as a biomarker requires careful consideration of its multiple sources and environmental factors affecting its production [27]. While brassicasterol can be produced by various algal groups beyond diatoms, including dinoflagellates and haptophytes, in diatom-dominated ecosystems it serves as a reliable proxy for diatom biomass [18]. The compound's effectiveness as a biomarker is enhanced when used in conjunction with other lipid biomarkers such as dinosterol and carbon-30 diols [18].

| Application | Time Scale | Ecosystem Type | Primary Indicator |

|---|---|---|---|

| Paleoproductivity reconstruction | Hundreds to thousands of years | Marine sediments | Past algal production |

| Community structure analysis | Seasonal to decadal | Pelagic ecosystems | Diatom biomass |

| Food web dynamics | Real-time to seasonal | Coastal waters | Primary productivity |

| Climate change impacts | Decadal to centennial | Global oceans | Phytoplankton response |

Sample Preparation: Saponification, Derivatization and Purification Strategies

Brassicasterol is embedded in complex lipid matrices and typically appears as free sterol, fatty-acyl ester or glycoside. Quantitative work therefore begins with exhaustive hydrolysis, followed by selective clean-up to minimise matrix effects.

| Step | Representative operating conditions | Key observations | Source |

|---|---|---|---|

| Alkaline saponification | 7.5% potassium hydroxide in methanol, 60 min reflux, 1 g oil or 5 g food homogenate | Releases free brassicasterol without measurable degradation; compatible with direct gas-phase analysis (no derivatisation) | [1] |

| Alternative saponification | 2 mol L⁻¹ ethanolic potassium hydroxide, 80 °C, 60 min, 20 mg oil | Short contact time and high lipid solubility give quantitative hydrolysis suitable for rapid liquid-phase methods | [2] |

| Dispersive liquid–liquid micro-extraction | Ionic-liquid-assisted micro-extraction after saponification (< 6 mL total solvent) | Improves pre-concentration and affords matrix-effect reduction (±15%) before chromatography | [3] |

| Classical derivatisation (optional) | Trimethylsilylation with N,O-bis(trimethylsilyl)-trifluoro-acetamide, 70 °C, 30 min | Provides stable, volatile ethers for flame-ionisation or single-quadrupole gas chromatography; not required for tandem-mass-spectrometric methods | [4] |

| Solvent purification / solid-phase extraction | Hexane–petroleum ether wash, aqueous neutralisation, then sodium-sulfate drying or hydrophilic–lipophilic-balanced solid-phase cartridge | Removes soaps, pigments and residual alkali; recoveries ≥ 93% for brassicasterol in plant oils | [1] [5] |

The preferred contemporary workflow couples ethanolic saponification with hexane-based liquid–liquid extraction, omits derivatisation, and uses a brief silica or hydrophilic–lipophilic-balanced cartridge rinse. This combination balances throughput, chemical stability and environmental burden.

Chromatographic Techniques: Gas Chromatography–Mass Spectrometry, Liquid Chromatography–Tandem Mass Spectrometry and High-Performance Liquid Chromatography Optimisation

| Platform | Column / mobile phase | Total run-time (min) | Brassicasterol retention (min) | Limit of detection | Distinctive advantages | Source |

|---|---|---|---|---|---|---|

| Gas chromatography-triple-quadrupole mass spectrometry (electron-impact) | 30 m VF-5ms (0.25 mm × 0.25 µm), helium, 280 °C isothermal | 20 | 11.48 | Limit of quantification 2 mg kg⁻¹ (plant oil) | No derivatisation, two daughter ions (397 → 365 and 271 → 253) enable confirmatory identification | [1] |

| Liquid chromatography-tandem mass spectrometry with atmospheric-pressure chemical ionisation | 2.1 × 50 mm C18, isocratic acetonitrile / methanol (99 : 1), 0.6 mL min⁻¹ | 4 | 1.90 | Lower limit of quantification 20 ng mL⁻¹ extract (≈ 0.02 µg g⁻¹ oil) | Full baseline separation unnecessary; selected-reaction monitoring (381 → 297) gives high selectivity and matrix tolerance | [2] |

| Reversed-phase high-performance liquid chromatography with electrochemical detection | 150 × 4.6 mm C18, methanol / acetonitrile (90 : 10), 1.5 mL min⁻¹, 25 °C | 18 | 13.6 | Detection limit c. 0.02 µg mL⁻¹ for structurally related phytosterols | Low-cost instrumentation; useful when mass-spectrometric facilities are unavailable | [6] |

Optimisation trends

- Gas-phase methods benefit from high-temperature, low-polarity stationary phases to sharpen the brassicasterol peak and circumvent co-elution with campesterol.

- Liquid-phase tandem mass spectrometry exploits the intense [M + H – H₂O]⁺ precursor at mass-to-charge ratio 381 and the diagnostic side-chain fragment at 297, enabling four-minute duty cycles without gradient re-equilibration.

- High-performance liquid chromatography with diode-array or electrochemical detection remains serviceable for routine screening but demands stringent clean-up to offset co-extract absorption.

Validation Parameters: Limit of Quantification, Recovery Rates and Matrix Effect Mitigation

| Matrix (n) | Technique | Limit of quantification | Mean recovery (%) | Precision (relative standard deviation) | Matrix-effect controls | Source |

|---|---|---|---|---|---|---|

| Plant oils (20) | Gas chromatography-triple-quadrupole mass spectrometry | 2 mg kg⁻¹ | 95 | 4% (intra-day), 6% (inter-day) | 5-α-cholestane internal standard, duplicate aqueous washes | [1] |

| Corn oil (3 spiking levels) | Liquid chromatography-tandem mass spectrometry | 20 ng mL⁻¹ extract | 100 ± 5 | ≤ 6% (all levels) | Deuterated cholesterol internal standard; isocratic four-minute elution avoids differential ion suppression | [2] |

| Rapeseed oil (dispersive liquid–liquid micro-extraction) | Liquid chromatography-tandem mass spectrometry | 7 ng mL⁻¹ extract | 92–104 | < 7% | Ionic-liquid-driven phase transfer; analyte-matched surrogates | [3] |

Matrix effect mitigation hinges on three complementary tactics:

- Use of structurally matched internal standards (5-α-cholestane for gas-phase work, deuterated cholesterol or deuterated brassicasterol analogues for liquid-phase work) [1] [2].

- Fine-tuned clean-up (multiple water washes, anhydrous sodium-sulfate drying and short silica cartridges) to remove soap, pigments and trace metals that quench ionisation [1] [5].

- Adoption of isocratic liquid-phase separations that maintain constant mobile-phase composition, thereby stabilising ion-source conditions and reducing run-to-run variability [2].

Comparative Analysis of Free versus Glycosylated Brassicasterol Forms

| Botanical matrix | Analytical approach | Free brassicasterol (% of total sterol family) | Esterified brassicasterol (% of total steryl esters) | Glycosylated brassicasterol | Observations | Source |

|---|---|---|---|---|---|---|

| Low-erucic-acid rapeseed oil | Preparative thin-layer chromatography plus gas chromatography-mass spectrometry | 17–21 | 6–9 | Not detected | Free fraction enriched in brassicasterol relative to ester fraction | [7] |

| Brassica and Sinapis seeds | Direct comparison of hydrolysed and intact steryl-ester fractions | 10–20 | 3–10 | Not quantified | Seeds mirror oil patterns, indicating post-harvest trans-esterification is minimal | [8] |

| Rapeseed embryos | Ultra-performance liquid chromatography–tandem mass spectrometry of intact steryl glucosides | — | — | Two chromatographically resolved glucoside isomers detected; spectral similarity score 0.99 to aglycone | Glycosylated brassicasterol constitutes a minor but analytically separable pool; side-chain unsaturation assists spectral discrimination | [9] |

| Canola oil | Liquid chromatography-tandem mass spectrometry after saponification | 0.49 mg g⁻¹ oil (free) | < 0.05 mg g⁻¹ oil (calculated by difference) | Not determined (hydrolysed during alkaline step) | High free-form predominance makes canola oil a convenient proficiency-test material | [2] |

Key implications

- In edible oils, the free form dominates; alkaline saponification therefore offers negligible loss of bound brassicasterol but will hydrolyse esters and glucosides to the aglycone.

- For metabolic or authenticity studies where conjugate speciation matters, non-hydrolytic extraction followed by high-resolution liquid chromatography–tandem mass spectrometry permits direct observation of brassicasteryl glucosides, albeit at low natural abundance [9].

- Accurate mass-balance studies should integrate parallel hydrolysed and non-hydrolysed assays to avoid under-estimating glycosylated reservoirs in Brassica tissues.

Brassicasterol can now be measured at nanogram-per-millilitre levels within four analytical minutes, or at the milligram-per-kilogram range in heterogeneous food matrices without derivatisation. Robust validation across botanical oils, dairy matrices and composite beverages confirms recovery rates above ninety per cent and precision below ten per cent relative standard deviation. Advances in miniaturised extraction and atmospheric-pressure chemical ionisation have further suppressed matrix effects, whilst tandem-mass-spectrometric selectivity has relaxed chromatographic demands.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pharmacology

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Dates

Fernandez, C., et al., Biochem. J. 366, 109 (2002)